Field: Industrial Manufacturing
Application: Undecylenic acid is mainly used for the production of Nylon-11.
Method: Undecylenic acid is prepared by pyrolysis of ricinoleic acid, which is derived from castor oil.
Results: The resulting undecylenic acid is used as a precursor to Nylon-11.
Field: Perfumery
Application: Undecylenic acid is reduced to undecylene aldehyde, which is valued in perfumery.
Method: The acid is first converted to the acid chloride, which allows selective reduction.
Results: The resulting undecylene aldehyde is used in the manufacture of perfumes.
Field: Cosmetics and Personal Care
Application: Sodium undecylenate is used in the formulation of cleansing products.
Method: It is added to cosmetics and personal care products to prevent or retard bacterial growth, thus protecting these products from spoilage.
Sodium undecylenate is a sodium salt of undecylenic acid, which is an unsaturated fatty acid with the chemical formula C₁₁H₂₀O₂. It is primarily used in various industrial and pharmaceutical applications due to its antifungal and antibacterial properties. This compound is notable for its presence in natural sources such as human sweat and castor oil, where it plays a role in skin health and microbial balance. Sodium undecylenate appears as a white to off-white powder and is soluble in water, making it suitable for various formulations in cosmetics and pharmaceuticals.
The exact mechanism of action of sodium undecylenate against fungi is not fully understood, but several theories exist. One theory suggests it disrupts the fungal cell wall by interacting with phospholipids, leading to leakage of cellular contents and cell death. Another theory proposes it may inhibit the growth of fungal hyphae (filaments) by affecting their enzymatic activity []. Further research is needed to definitively elucidate its antifungal mechanism.
Sodium undecylenate exhibits significant biological activity, particularly as an antifungal agent. It is effective against a range of fungal pathogens, making it valuable in treating skin infections such as athlete's foot and ringworm. Its mechanism of action involves disrupting the integrity of fungal cell membranes, leading to cell death. Additionally, it has been reported to possess antibacterial properties, contributing to its use in personal care products aimed at maintaining skin health.
Sodium undecylenate can be synthesized through several methods:
Sodium undecylenate has diverse applications across several industries:
Interaction studies involving sodium undecylenate have focused on its efficacy against various microorganisms. Research indicates that it can enhance the effectiveness of other antifungal agents when used in combination therapies. Additionally, studies have shown that it does not exhibit significant toxicity towards human cells at therapeutic concentrations, making it a safe option for topical applications .
Sodium undecylenate shares similarities with several other compounds that possess antifungal and antimicrobial properties. Here are some comparable compounds:
Compound | Structure | Key Properties |
---|---|---|
Calcium undecylenate | C₁₁H₁₉CaO₂ | Antifungal; used similarly in dermatological applications. |
Undecylenic acid | C₁₁H₂₀O₂ | Parent compound; exhibits similar antifungal activity. |
Sodium caprylate | C₈H₁₅NaO₂ | Antimicrobial; used as a preservative in food and cosmetics. |
Sodium lauryl sulfate | C₁₂H₂₅NaO₄S | Surfactant; widely used in personal care products but with different mechanisms of action. |
Sodium undecylenate is unique due to its specific structure that incorporates an unsaturated fatty acid moiety, which enhances its ability to disrupt fungal cell membranes effectively. This characteristic differentiates it from saturated fatty acid salts and other surfactants that may not possess the same level of antifungal efficacy.
Acute Toxic;Irritant